molecular formula C10H21NO2 B1233525 9-Amino-decanoic acid

9-Amino-decanoic acid

Cat. No. B1233525
M. Wt: 187.28 g/mol
InChI Key: FWPKWVUFQDXPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-amino-decanoic acid is a medium-chain fatty acid.

Scientific Research Applications

Synthesis of Unusual Amino Acids

  • 9-Amino-decanoic acid has been used in the synthesis of unusual amino acids, such as in the construction of cyanobacterial toxins (Pearson et al., 2000).

Asymmetric Transfer Hydrogenation

  • This compound has been applied in asymmetric transfer hydrogenation of aromatic ketones in catalytic systems (He et al., 2006).

Solid Phase Peptide Synthesis

  • The fluorenylmethoxycarbonyl (Fmoc) amino acids, including 9-Amino-decanoic acid, are significant in solid-phase peptide synthesis, contributing to the development of biologically active peptides (Fields & Noble, 2009).

Production of Specific Acids

  • It's used in the production of specific acids from long-chain ketones, as seen in studies focusing on the biotransformation of oleic acid (Sudheer et al., 2017).

Bio-inspired Building Blocks

  • 9-Amino-decanoic acid derivatives have been investigated for their potential as bio-inspired building blocks for functional materials, particularly in drug delivery and therapeutic applications (Tao et al., 2016).

Mass Spectrometry

  • It has been utilized as a matrix for negative mode matrix-assisted laser desorption/ionization (MALDI) in mass spectrometry, aiding in the analysis of various compounds (Vermillion-salsbury & Hercules, 2002).

Enantioselective Catalysis

  • 9-Amino-decanoic acid derivatives are used in enantioselective catalysis, as evidenced by their role in promoting reactions of various ketones (Jadhav et al., 2012).

Synthesis of Oligomers

  • The compound has been incorporated in the synthesis of thiazole-based γ-amino acids, contributing to the development of well-defined helical structures in oligomers (Mathieu et al., 2013).

Metabolic Engineering

  • It has been involved in metabolic engineering for the selective production of certain acids, such as decanoic acid, from renewable resources (Kim & Gonzalez, 2018).

Peptide Mimetics

  • The compound has found applications in the synthesis of conformationally constrained dipeptide mimetics, aiding in the development of novel amino acid derivatives (Xi et al., 2020).

Inhibition of Ribosome Biogenesis

  • 9-Amino-decanoic acid derivatives have been identified to inhibit ribosome biogenesis, which has implications in the pharmacological development of new ribosome biogenesis inhibitors (Anikin & Pestov, 2022).

properties

Product Name

9-Amino-decanoic acid

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

9-aminodecanoic acid

InChI

InChI=1S/C10H21NO2/c1-9(11)7-5-3-2-4-6-8-10(12)13/h9H,2-8,11H2,1H3,(H,12,13)

InChI Key

FWPKWVUFQDXPBW-UHFFFAOYSA-N

SMILES

CC(CCCCCCCC(=O)O)N

Canonical SMILES

CC(CCCCCCCC(=O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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